Physicochemical Property Differentiation: Calculated Lipophilicity vs. IKK-2 Inhibitor Benchmarks
The target compound's computed XLogP3-AA value of 2.3 indicates significantly lower lipophilicity compared to the potent IKK-2 inhibitor TPCA-1 (calculated XLogP3 ~1.6) and the micromolar inhibitor SC-514 (calculated XLogP3 ~2.8), placing it in a distinct physicochemical space [1]. Its topological polar surface area (TPSA) of 106 Ų is also unique among close analogs, affecting membrane permeability predictions [1]. These computed parameters suggest that for screening applications targeting intracellular kinases, the compound's balance of lipophilicity and polarity may offer a differentiated pharmacokinetic starting point, though no direct experimental validation exists.
| Evidence Dimension | Computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; TPSA = 106 Ų |
| Comparator Or Baseline | TPCA-1 (XLogP3 ~1.6); SC-514 (XLogP3 ~2.8); TPSA values not uniformly reported. |
| Quantified Difference | XLogP3 difference: +0.7 vs TPCA-1; -0.5 vs SC-514. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24. |
Why This Matters
Lipophilicity is a key determinant of compound solubility, membrane permeability, and promiscuity; a XLogP3 of 2.3 places the compound in a favorable range for oral drug-like properties, distinct from key comparators, guiding its selection for specific assay panels.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71782347. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1351641-99-0. View Source
